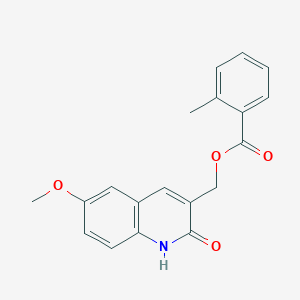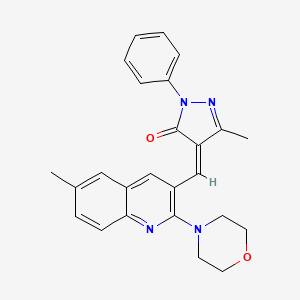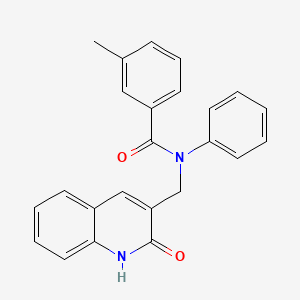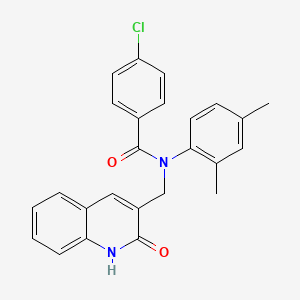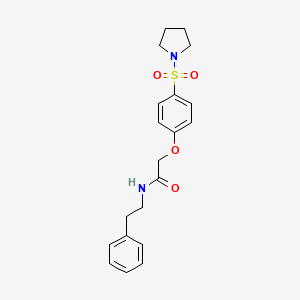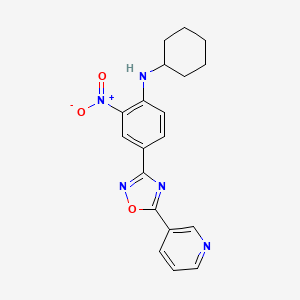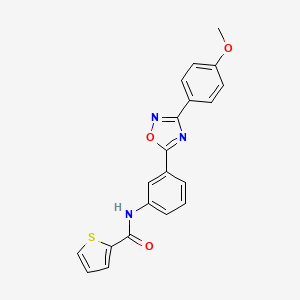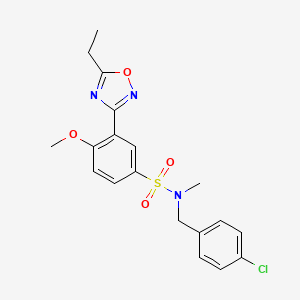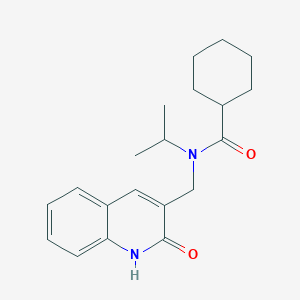
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CQ-10 is a derivative of chloroquine, a well-known antimalarial drug. However, CQ-10 has been found to have a wider range of applications beyond its antimalarial properties. In
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by interfering with the glycosylation of viral proteins. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular components. This compound has also been found to inhibit the activity of heme polymerase, which is involved in the synthesis of heme. In addition, this compound has been shown to inhibit the activity of phospholipase A2, which is involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, this compound has been shown to have limited stability in solution, which can make it difficult to store.
Future Directions
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide. One direction is to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, there is a need to develop more stable and soluble forms of this compound for use in lab experiments and potential clinical applications.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-hydroxy-3-aminopyridine with 3-chloropropionyl chloride to form 2-(3-chloropropionylamino)quinoline-3-ol. The second step involves the reaction of the product from step one with isopropylcyclohexanecarboxylic acid to form this compound. The final step involves the purification of the product by recrystallization.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)22(20(24)15-8-4-3-5-9-15)13-17-12-16-10-6-7-11-18(16)21-19(17)23/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZESBNJWINIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)

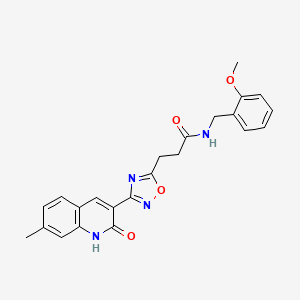
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
